3-(Diethoxyphosphorylmethyl)pyridine

Description

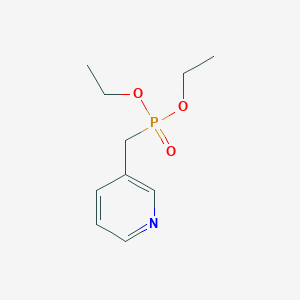

Structure

3D Structure

Propriétés

IUPAC Name |

3-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYCFXHFGKXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Diethoxyphosphorylmethyl Pyridine and Its Precursors

Strategic Approaches to Carbon-Phosphorus Bond Formation in Phosphonate (B1237965) Synthesis

The creation of the C-P bond is the cornerstone of phosphonate synthesis. Various classical and modern catalytic methods have been established, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

The Michaelis-Arbuzov reaction is a foundational and widely utilized method for synthesizing phosphonates. wikipedia.orgeurekaselect.com It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide to form a dialkyl alkylphosphonate. nih.govorganic-chemistry.org

The reaction mechanism proceeds through the SN2 attack of the nucleophilic phosphorus atom in the phosphite on the electrophilic alkyl halide, which generates a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate subsequently undergoes dealkylation, where the displaced halide anion attacks one of the alkoxy groups on the phosphorus, also via an SN2 mechanism, to yield the final phosphonate product and a new alkyl halide. wikipedia.orgnih.gov

For the synthesis of 3-(diethoxyphosphorylmethyl)pyridine, the classical Michaelis-Arbuzov approach would employ 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine) and triethyl phosphite. The reaction typically requires heating to proceed to completion. wikipedia.org A significant advantage of using triethyl phosphite is that the ethyl halide byproduct is volatile and can be removed from the reaction mixture by distillation, which helps to prevent side reactions. nih.gov

Recent advancements have led to the development of modified Michaelis-Arbuzov protocols, such as those mediated by Lewis acids, which can facilitate the reaction under milder conditions, even at room temperature. organic-chemistry.org

Table 1: Michaelis-Arbuzov Reaction for Phosphonate Synthesis

| Phosphorus Reactant | Halide Reactant | Product | Typical Conditions |

|---|---|---|---|

| Triethyl phosphite | 3-(Chloromethyl)pyridine | 3-(Diethoxyphosphorylmethyl)pyridine | Neat, heat (120-160 °C) |

| Trialkyl phosphite | Alkyl halide (R-X) | Dialkyl alkylphosphonate | Heat; Lewis acid catalysis for milder conditions |

Palladium-catalyzed cross-coupling reactions, particularly the Hirao coupling, represent a powerful strategy for forming C(sp²)–P bonds, thus generating aryl and heteroaryl phosphonates. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with a dialkyl phosphite, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.govnih.gov

While the original Hirao protocol utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst, modern variations have significantly expanded the reaction's scope and efficiency. nih.gov The use of catalyst systems composed of a palladium(II) source, like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bidentate phosphine (B1218219) ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has become common. nih.govresearchgate.net These improved systems allow for lower catalyst loadings, tolerate a wider range of functional groups, and can even facilitate the coupling of less reactive aryl chlorides. nih.govresearchgate.net The reaction is typically performed by heating the reactants in a solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) with a base such as triethylamine (B128534) or N,N-diisopropylethylamine. nih.gov This methodology is effective for producing heteroaryl phosphonates, including pyridylphosphonates, from the corresponding halopyridines. encyclopedia.pubnih.gov

Table 2: Palladium-Catalyzed Hirao Coupling for Heteroaryl Phosphonate Synthesis

| Substrate | Phosphorus Reagent | Catalyst System | Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂ / dppf | Triethylamine | - | Diethyl 2-pyrazinylphosphonate | 67% | nih.gov |

| 3-Bromopyridines | Triethyl phosphite | Pd(OAc)₂ / Xantphos | DIPEA | Toluene (B28343) / 110 °C | Diethyl 3-pyridylphosphonates | - | encyclopedia.pubnih.gov |

| Aryl Halides | Dialkyl phosphites | Pd(OAc)₂ (ligand-free) | Triethylamine | Microwave / Solvent-free | Aryl phosphonates | - | rsc.org |

Copper-catalyzed cross-coupling has emerged as a valuable alternative to palladium-based systems for the formation of carbon-phosphorus bonds. rsc.org These methods offer advantages in terms of cost and can exhibit complementary reactivity. Various C-P bond-forming reactions have been developed using copper catalysts, accommodating different types of carbon and phosphorus sources. rsc.orgnih.gov

One notable strategy involves the copper-catalyzed cross-coupling of pyridine (B92270) boronic acids with dialkyl phosphonates. encyclopedia.pub For example, using a palladium chloride catalyst with a silver oxide oxidant has been shown to produce pyridine-3- and pyridine-4-phosphonates. encyclopedia.pubnih.gov While this specific example uses palladium, copper catalysis is a well-established field for similar transformations. rsc.org Copper-catalyzed decarboxylative C-P coupling reactions have also been reported, providing another route to access these valuable compounds. nih.gov These reactions demonstrate the utility of transition metal catalysis beyond palladium in forging the C-P linkage essential for phosphonate synthesis.

Radical-based methods provide a distinct approach to the functionalization of heterocycles. The Minisci reaction, a classic example, involves the addition of a radical to an electron-deficient aromatic ring like pyridine. wikipedia.orgchim.it While traditionally used for alkylation, variations of this reaction have been adapted for phosphorylation. wikipedia.orgresearchgate.net

Photocatalysis has become a key enabling technology for radical phosphorylation. These methods often proceed under mild conditions and exhibit high functional group tolerance. For instance, a visible-light-promoted, Minisci-type phosphorylation of pyridine derivatives has been achieved, offering highly regioselective access to C4-phosphorylated products. nih.gov Another photocatalytic approach involves the reaction of pyridylazo sulfones with triphenyl phosphite in the presence of water to generate pyridine-3-phosphonates. encyclopedia.pubnih.gov This transformation proceeds via a radical mechanism and can be applied to a variety of substituted pyridines. nih.gov These techniques highlight the growing importance of photoredox catalysis in accessing functionalized pyridines that might be challenging to synthesize via traditional ionic pathways.

Table 3: Radical and Photocatalytic Phosphorylation of Pyridines

| Pyridine Substrate | Phosphorus Source | Method | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Unprefunctionalized Pyridines | - | Visible-Light Promoted Minisci-type | Photocatalyst | C4-Phosphorylation | nih.gov |

| Pyridylazo sulfones | Triphenyl phosphite | Photocatalytic Radical Reaction | Visible light, water | Pyridine-3-phosphonates | encyclopedia.pubnih.gov |

| Halopyridines | Triphenylphosphine | Photocatalytic Phosphorylation | Photocatalyst, visible light | Pyridine-phosphine oxides | encyclopedia.pub |

The Pudovik reaction involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond. wikipedia.org The classical Pudovik reaction is the addition to an imine (C=N) to form α-aminophosphonates. wikipedia.org A closely related and highly relevant variant is the addition of dialkyl phosphites to aldehydes or ketones (C=O). researchgate.net

To access a precursor for 3-(diethoxyphosphorylmethyl)pyridine, the Pudovik-type addition of diethyl phosphite to pyridine-3-carbaldehyde is a direct approach. This reaction yields diethyl (hydroxy(pyridin-3-yl)methyl)phosphonate, which contains a hydroxyl group that would require subsequent removal (e.g., via reduction) to arrive at the target molecule. The reaction can be promoted by either a base, such as diethylamine (B46881) (DEA), or a Lewis acid catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). wikipedia.orgbeilstein-journals.org In some cases, particularly with α-pyridinealdehydes, the initial Pudovik adduct can undergo a subsequent phospha-Brook rearrangement. beilstein-journals.org

Table 4: Pudovik-Type Addition to Pyridine Aldehydes

| Aldehyde | Phosphorus Reagent | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Pyridine-3-carbaldehyde | Diethyl phosphite | Base (e.g., DEA) | Diethyl (hydroxy(pyridin-3-yl)methyl)phosphonate | wikipedia.org |

| α-Pyridinealdehydes | Diphenylphosphine oxide | Cu(OTf)₂, THF, 100 °C | Rearranged Phosphoric Ester | beilstein-journals.org |

| Diethyl α-oxobenzylphosphonate | Diarylphosphine oxides | DEA, Diethyl ether, 0 °C | Rearranged products | nih.gov |

Synthesis of the Pyridine Core and Regioselective Functionalization at the C-3 Position

The synthesis of the target compound is contingent not only on C-P bond formation but also on the availability of a suitably functionalized pyridine core. The regioselective introduction of a substituent at the C-3 position of the pyridine ring is a well-known synthetic challenge. acs.org

Direct C-H functionalization methods often favor the C-2 or C-4 positions due to the electronic nature of the pyridine ring. However, several strategies have been developed to achieve selective C-3 functionalization. Borane-catalyzed reactions offer a powerful tool for this purpose. A tandem sequence involving pyridine hydroboration to form a nucleophilic dihydropyridine (B1217469) intermediate, followed by reaction with an electrophile and subsequent oxidative aromatization, can lead to exclusive C-3 alkylation under mild conditions. acs.org A related approach using tandem borane (B79455) and iridium catalysis enables the asymmetric C-3 allylation of pyridines. acs.org

Alternatively, the substituted pyridine ring can be constructed from acyclic precursors. A three-component oxidative coupling of a β-keto phosphonate, a Mannich base, and ammonium (B1175870) acetate has been reported to yield pyridine-3-phosphonates directly. nih.gov Another innovative method involves the ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons to produce highly functionalized pyridines with substituents at the C-3 position. nih.gov More classical approaches include the chemical modification of pre-existing pyridine rings, such as the diazotization of 3-aminopyridines to introduce various functional groups at the 3-position. google.com

Table 5: Strategies for C-3 Functionalization of the Pyridine Ring

| Strategy | Precursor(s) | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Borane-Catalyzed C-H Alkylation | Pyridine, Aldehyde/Imine | Borane catalyst | C-3 Alkylated Pyridine | acs.org |

| Asymmetric C-H Allylation | Pyridine, Allylic electrophile | Borane and Iridium catalysts | C-3 Allylated Pyridine | acs.org |

| Three-Component Coupling | β-keto phosphonate, Mannich base, NH₄OAc | Catalyst K-10 | Pyridine-3-phosphonate | nih.gov |

| Ring Remodeling | N-substituted 3-formyl (aza)indole | β-keto ester/sulfone/phosphonate, NH₄OAc | C-3 Functionalized Pyridine | nih.gov |

| Diazotization | 3-Aminopyridine | t-Butylnitrite, Acid | 3-Substituted Pyridine | google.com |

Classical and Contemporary Routes to 3-Substituted Pyridine Intermediates

The pyridine core is a ubiquitous heterocycle in pharmaceuticals and functional materials, yet its synthesis and functionalization can be challenging. bohrium.comrsc.org The preparation of 3-substituted pyridine intermediates, essential precursors for 3-(diethoxyphosphorylmethyl)pyridine, has evolved significantly over time.

Classical methods often rely on ring-construction reactions. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. illinois.edubaranlab.org While effective for creating highly substituted pyridines, this method often yields symmetrical products unless modified. baranlab.org Another traditional approach involves the functionalization of readily available pyridine derivatives, such as the chlorination of 3-pyridinemethanol (B1662793) (3-picolyl alcohol) using reagents like thionyl chloride to produce 3-chloromethylpyridine, a key intermediate for phosphonate synthesis. google.com

Contemporary methods offer milder conditions and greater functional group tolerance. nih.gov One modular approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.orgorganic-chemistry.org This method proceeds under neutral conditions and tolerates a wide array of functional groups. organic-chemistry.org Another innovative route involves a multi-component sequence where a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization are combined in one pot to produce polysubstituted pyridines from simple starting materials. organic-chemistry.org

A specific example illustrating a contemporary route to a functionalized pyridine intermediate is the preparation of 5-bromo-2-hydroxymethyl-pyridine, which can then be converted to the corresponding chloromethyl derivative for subsequent phosphonylation. google.com

Table 1: Comparison of Synthetic Routes to 3-Substituted Pyridine Intermediates

| Method | Description | Advantages | Limitations |

| Hantzsch Synthesis | Condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation. illinois.edubaranlab.org | Access to highly substituted pyridines from simple precursors. illinois.edu | Often produces symmetrical products; oxidation step required. baranlab.org |

| Functionalization of 3-Picoline | Direct functionalization, such as chlorination of the methyl group. | Utilizes a readily available starting material. | Can require harsh conditions. |

| Chlorination of 3-Pyridinemethanol | Conversion of the alcohol to a chloride using reagents like thionyl chloride. google.com | Direct route to a key intermediate (3-chloromethylpyridine). | Involves hazardous reagents. |

| Liebeskind-Srogl Coupling | Copper-catalyzed cross-coupling followed by electrocyclization and oxidation. nih.govorganic-chemistry.org | Modular, mild conditions, good functional group tolerance. organic-chemistry.org | Substrate scope can be limited by substitution patterns. nih.gov |

| Multi-component Domino Reaction | One-pot sequence involving Wittig, Staudinger, and aza-Wittig reactions. organic-chemistry.org | High efficiency and complexity generation in a single step. | Requires specific propargyl azide (B81097) starting materials. organic-chemistry.org |

Regioselective Functionalization Techniques for Pyridine Derivatives

Direct and selective functionalization of the pyridine ring is a significant challenge due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution, and the tendency of the nitrogen atom to coordinate with metal catalysts. bohrium.comrsc.org Achieving regioselectivity, particularly at the C3 position, is notoriously difficult compared to the more electronically favored C2 and C4 positions. bohrium.com

Several strategies have been developed to overcome this challenge. One approach involves the temporary dearomatization of the pyridine ring. For example, borane-catalyzed hydroboration of pyridine generates a dihydropyridine intermediate. acs.org This intermediate can then react as a nucleophile at the C3 position with electrophiles like imines or aldehydes, followed by oxidative rearomatization to yield the C3-alkylated pyridine. acs.org This method is notable for its mild conditions and exclusive C3 selectivity. acs.org

Another powerful technique is the use of directing groups or pre-functionalization. A tosyloxy substituent at the C2 position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange at the C5 position, allowing subsequent reaction with electrophiles at the C3 position. nih.gov Similarly, neighboring group assistance from a deprotonated phenolic OH-group at the C3 position can facilitate regioselective reactions on an adjacent ester group under mild conditions. nih.gov

More recent advances have focused on transition-metal-free methods. By activating the pyridine ring with a Lewis acid such as BF₃·OEt₂, nucleophilic addition of a phosphine oxide anion can be directed exclusively to the C4 position, followed by oxidation to yield the 4-phosphonated pyridine. acs.org While this demonstrates C4 selectivity, the underlying principle of Lewis acid activation is a key concept in controlling pyridine reactivity. bohrium.com The development of methods for the direct C-H functionalization of pyridines is a major focus of sustainable chemistry, aiming to avoid the need for pre-functionalized starting materials. rsc.org

Multi-Component Reactions for Heterocyclic Phosphonate Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net For the synthesis of heterocyclic phosphonates, the Kabachnik-Fields and Pudovik reactions are the most prominent MCRs. researchgate.net

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of α-aminophosphonates. nih.gov To synthesize a precursor to 3-(diethoxyphosphorylmethyl)pyridine, one could envision a reaction between pyridine-3-carboxaldehyde, an amine, and diethyl phosphite. The reaction is often catalyzed by Lewis acids like zinc chloride, indium chloride, or iron triflate to activate the carbonyl group and the in-situ formed imine towards nucleophilic attack by the phosphite. researchgate.netnih.govresearchgate.net

The Pudovik reaction is the two-component addition of a dialkyl phosphite across the C=N double bond of a pre-formed imine. researchgate.netwikipedia.orgmdpi.com This offers a more controlled approach compared to the Kabachnik-Fields reaction. mdpi.com For instance, an imine formed from pyridine-3-carboxaldehyde and a suitable amine can be isolated and then reacted with diethyl phosphite, often under basic or Lewis acidic catalysis, to yield the corresponding α-aminophosphonate. wikipedia.orgmdpi.com Catalytic, enantioselective versions of the Pudovik reaction have also been developed, employing chiral catalysts to produce enantioenriched products. wikipedia.orgorganic-chemistry.org

These MCRs represent a highly atom-economical and convergent approach to building the core structure of heterocyclic phosphonates. researchgate.net

Multi-Step Synthesis of 3-(Diethoxyphosphorylmethyl)pyridine: Integrated Protocols

The most direct and widely employed method for synthesizing 3-(diethoxyphosphorylmethyl)pyridine is the Michaelis-Arbuzov reaction. This integrated protocol typically involves two key steps: the preparation of a reactive 3-pyridylmethyl halide followed by its reaction with a trivalent phosphorus reagent.

A representative synthesis begins with a suitable 3-substituted pyridine precursor, such as 3-pyridinemethanol. This alcohol is first converted into a more reactive leaving group, typically a chloride. For example, reacting 3-pyridinemethanol with thionyl chloride (SOCl₂) in an appropriate solvent like toluene provides 3-chloromethylpyridine, usually isolated as its hydrochloride salt to improve stability. google.com

In the crucial second step, the 3-chloromethylpyridine hydrochloride is reacted with triethyl phosphite. This is the Michaelis-Arbuzov reaction, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon of the 3-chloromethylpyridine, displacing the chloride. A dealkylation of the resulting phosphonium salt intermediate occurs, typically via attack by the displaced chloride ion on one of the ethyl groups, to yield the stable pentavalent phosphonate ester, 3-(diethoxyphosphorylmethyl)pyridine, and chloroethane (B1197429) as a byproduct. A similar protocol has been detailed in the synthesis of a related analogue, diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, from 5-bromo-2-chloromethyl-pyridine hydrochloride and triethylphosphite. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is critical for maximizing yield, minimizing side reactions, and ensuring process safety and efficiency. For the multi-step synthesis of 3-(diethoxyphosphorylmethyl)pyridine, each step requires careful tuning of its parameters.

In the chlorination of 3-pyridinemethanol with thionyl chloride, key variables include temperature, solvent, and reagent stoichiometry. Using a slight excess of thionyl chloride ensures complete conversion of the alcohol. google.com The reaction temperature is typically controlled, for example at 45°C, to balance the reaction rate with the potential for side product formation. google.com The choice of solvent (e.g., toluene, acetonitrile) can also influence the reaction outcome. google.com

For the Michaelis-Arbuzov reaction step, temperature is a crucial parameter. The reaction is often performed at an elevated temperature (e.g., refluxing in toluene or neat) to drive the reaction to completion. The stoichiometry between the 3-chloromethylpyridine and triethyl phosphite is also optimized; a slight excess of the phosphite can be used to ensure full consumption of the halide intermediate. The workup procedure, including quenching and product isolation via precipitation or chromatography, is also refined to maximize the recovery of pure product. google.comorgsyn.org The influence of different solvents and temperatures on reaction yield is a common optimization study performed for such syntheses. researchgate.netresearchgate.net

Table 2: Example of Reaction Condition Optimization for a Three-Component Synthesis of Pyridine Derivatives

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Room Temp | 12 | Trace |

| 2 | Methanol | Room Temp | 12 | Trace |

| 3 | Acetonitrile | Room Temp | 12 | Trace |

| 4 | DMF | Room Temp | 12 | Trace |

| 5 | Ethanol | Reflux | 5 | 58 |

| 6 | Acetonitrile | Reflux | 4 | 65 |

| 7 | DMF | 100 | 2 | 80 |

| 8 | Solvent-free | 100 | 3 | 45 |

| Data is illustrative, based on general findings for multi-component pyridine syntheses to show the impact of solvent and temperature. researchgate.net |

Evaluation of Reaction Efficiencies and Yields

In the synthesis of pyridine-based phosphonates, reported yields can vary depending on the specific substrates and conditions. For the chlorination of a hydroxymethylpyridine intermediate, yields can be very high, with reports of up to 89% for the formation of the hydrochloride salt. google.com The subsequent Michaelis-Arbuzov reaction to form the phosphonate can also be efficient. In the synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, a yield of 75% was achieved for the phosphonylation step after purification by crystallization. google.com Multi-component reactions for synthesizing substituted pyridines can also achieve good to excellent yields, often in the range of 43-91%. nih.gov The efficiency of these reactions is often a testament to the optimization of catalysts, solvents, and other reaction conditions. researchgate.netnih.gov

Table 3: Reported Yields for Steps in a Representative Synthesis of a Pyridylmethylphosphonate Analogue

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Chlorination | 5-bromo-2-hydroxymethyl-pyridine | 5-Bromo-2-chloromethyl-pyridine hydrochloride | 89 |

| 2 | Arbuzov Reaction | 5-Bromo-2-chloromethyl-pyridine hydrochloride | Diethyl (5-bromopyridin-2-yl)methylphosphonate | 75 |

| Data derived from a reported synthesis of a functionalized pyridylmethylphosphonate. google.com |

Green Chemistry Principles in the Synthesis of 3-(Diethoxyphosphorylmethyl)pyridine

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. rsc.orgsciencedaily.com The synthesis of phosphonates, including 3-(diethoxyphosphorylmethyl)pyridine, is an area where these principles can be effectively applied. scienmag.comrsc.orgresearchgate.net

Atom Economy : Multi-component reactions, such as the Kabachnik-Fields and Pudovik reactions, are inherently atom-economical as they combine multiple starting materials into the final product with few or no byproducts. researchgate.net

Use of Catalysis : Instead of stoichiometric reagents, catalytic methods are preferred. The use of catalysts like iodine, indium, zinc, or copper in phosphonate synthesis reduces waste and often allows for milder reaction conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

Safer Solvents and Conditions : A major focus of green phosphonate chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. rsc.org Syntheses have been developed in water or under solvent-free conditions, often assisted by microwave irradiation or ultrasound to improve energy efficiency. rsc.orgresearchgate.netresearchgate.net For example, some Kabachnik-Fields reactions can be performed effectively in water or neat. researchgate.net

Reducing Derivatives : Direct C-H functionalization of the pyridine ring is a key green strategy as it avoids the use of protecting groups and the multiple steps associated with pre-functionalization (e.g., converting a methyl group to a hydroxymethyl group and then to a halomethyl group), thereby reducing waste. rsc.org

By integrating these principles, the synthesis of 3-(diethoxyphosphorylmethyl)pyridine can be made more sustainable, reducing its environmental footprint from the sourcing of raw materials to the final product. sciencedaily.comscienmag.com

Solvent Selection and Minimization Strategies

The choice of solvent plays a critical role in the outcome of the Michaelis-Arbuzov reaction, the primary method for synthesizing 3-(diethoxyphosphorylmethyl)pyridine from 3-(chloromethyl)pyridine and triethyl phosphite. Traditional approaches often rely on high-boiling point, non-polar solvents or even neat reaction conditions, which can lead to challenges in product purification and significant solvent waste. wikipedia.org Modern synthetic chemistry emphasizes the use of greener and more sustainable solvent alternatives.

Research into solvent effects on the Michaelis-Arbuzov reaction for similar heteroarylmethyl halides has highlighted the potential of various media to improve reaction efficiency and sustainability. While specific data for 3-(diethoxyphosphorylmethyl)pyridine is limited, general trends suggest a move away from conventional volatile organic compounds (VOCs).

Solvent-Free and High-Concentration Approaches: One of the most effective strategies for solvent minimization is to conduct the reaction under solvent-free conditions. This approach, often facilitated by microwave irradiation or flow chemistry, can significantly reduce waste and simplify product isolation. nih.gov The classic Arbuzov reaction is often performed neat, relying on the reactants themselves to act as the solvent. wikipedia.org This method is particularly effective when one of the reactants is in excess.

Alternative Solvent Systems: The exploration of novel solvent systems has opened new avenues for sustainable synthesis. Ionic liquids (ILs), with their low vapor pressure and high thermal stability, have emerged as promising media for the Michaelis-Arbuzov reaction. unh.edu They can facilitate the reaction at lower temperatures and in shorter timeframes compared to conventional solvents. For instance, room-temperature imidazolium (B1220033) ionic liquids have been shown to promote the reaction efficiently. unh.edu While direct application to 3-(chloromethyl)pyridine is not extensively documented, the principles suggest a viable and greener alternative.

Another green chemistry approach involves the use of water as a reaction medium. unh.eduorganic-chemistry.org Water-promoted reactions can offer significant environmental benefits, although their applicability depends on the stability of the reactants and intermediates in aqueous environments. For the synthesis of phosphonates, water has been shown to be a viable solvent, particularly in palladium-catalyzed versions of the Michaelis-Arbuzov reaction. organic-chemistry.org

The following table summarizes the impact of different solvent strategies on the synthesis of phosphonates, providing a basis for potential application in the synthesis of 3-(diethoxyphosphorylmethyl)pyridine.

Interactive Data Table: Solvent Strategies for Phosphonate Synthesis

| Solvent Strategy | Reactants | Conditions | Yield (%) | Key Advantages |

| Solvent-Free (Flow) | Trialkyl phosphites, Alkyl halides | High Temperature | ≥ 99% | Reduced waste, high purity, fast reaction times. nih.gov |

| Ionic Liquid ([bmim][NTf2]) | Triethyl phosphite, Alkyl halide | Room Temperature | High | "Green solvent", reduced reaction time and temperature. unh.edu |

| Water | Triaryl phosphites, Aryl iodides | 60 °C, Pd catalyst | High | Environmentally benign, mild conditions. organic-chemistry.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, offering pathways to milder reaction conditions, higher yields, and reduced energy consumption. While the traditional Michaelis-Arbuzov reaction is often thermally driven, catalytic approaches can significantly enhance its sustainability. researchgate.net

Lewis Acid Catalysis: Lewis acids have been demonstrated to effectively catalyze the Michaelis-Arbuzov reaction at room temperature, a significant improvement over the high temperatures typically required. organic-chemistry.org Catalysts such as indium(III) bromide (InBr₃) and zinc(II) bromide (ZnBr₂) have been successfully employed for the synthesis of various arylmethyl and heteroarylmethyl phosphonates. organic-chemistry.org This approach is particularly advantageous as it proceeds under mild conditions and can accommodate a wide range of substrates. organic-chemistry.org

Organocatalysis: A more recent and highly promising development is the use of organocatalysts. An unprecedented amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been reported, offering a transition metal-free route to this class of compounds. rsc.org This methodology provides access to multi-substituted phosphorylated pyridines in excellent yields.

Palladium Catalysis: Palladium catalysts have been instrumental in developing milder versions of the Michaelis-Arbuzov reaction, particularly for aryl and heteroaryl halides. organic-chemistry.org These catalysts enable the reaction to proceed at lower temperatures and with a broader substrate scope. Water-promoted, palladium-catalyzed reactions of triaryl phosphites and aryl iodides have shown high efficiency. organic-chemistry.org

The table below provides an overview of different catalytic systems that have been explored for the synthesis of phosphonates, with potential applicability to 3-(diethoxyphosphorylmethyl)pyridine.

Interactive Data Table: Catalytic Systems for Phosphonate Synthesis

| Catalyst Type | Catalyst Example | Reactants | Conditions | Yield (%) | Key Advantages |

| Lewis Acid | InBr₃, ZnBr₂ | Arylmethyl halides, Triethyl phosphite | Room Temperature | 75-93% | Mild conditions, broad substrate scope. organic-chemistry.org |

| Organocatalyst | Amino-organocatalyst | Vinylphosphonates, Aldehydes | - | Excellent | Transition metal-free, direct synthesis of 3-pyridylphosphonates. rsc.org |

| Palladium Catalyst | Pd₂(dba)₃ | Triaryl phosphites, Aryl iodides | 60 °C, Water | High | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Heterogeneous Catalyst | PET@UiO-66 | Benzyl alcohol, Acetophenones, NH₄OAc | 60 °C, THF | Good to Excellent | Recyclable, stable, operational simplicity. nih.gov |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Diethoxyphosphorylmethyl Pyridine

Reactions Involving the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is central to many of the characteristic reactions of this compound, including nucleophilic substitution at the phosphorus center, reactions at the adjacent carbon atom, and cleavage of the carbon-phosphorus bond.

Hydrolysis and Transesterification Reactions of Phosphonate (B1237965) Esters

The diethyl phosphonate ester functionality in 3-(diethoxyphosphorylmethyl)pyridine is susceptible to hydrolysis, a reaction that involves the cleavage of the phosphorus-oxygen ester bonds by water. This process can be catalyzed by either acid or base and proceeds in a stepwise manner to first yield the monoethyl ester and ultimately the phosphonic acid. For instance, the hydrolysis of diethyl phosphonate groups can be achieved using reagents like bromotrimethylsilane (B50905) (TMSBr). researchgate.net

Transesterification, the exchange of the ethoxy groups for other alkoxy groups, is another key reaction. This transformation is typically accomplished by reacting the phosphonate ester with an excess of a different alcohol in the presence of a catalyst.

Reactivity of the Phosphonate α-Carbon: Anion Formation and Subsequent Electrophilic Quenching

The methylene (B1212753) group (α-carbon) situated between the pyridine (B92270) ring and the phosphonate group is activated by the electron-withdrawing phosphonate moiety. This activation facilitates the removal of a proton by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. researchgate.net This nucleophilic carbanion can then react with a variety of electrophiles in what is known as electrophilic quenching.

This reactivity allows for the introduction of various substituents at the α-carbon, providing a versatile method for the synthesis of more complex substituted pyridine derivatives.

Oxidation and Reduction Reactions of the Phosphonate Group

The phosphorus atom in the phosphonate group of 3-(diethoxyphosphorylmethyl)pyridine is in the +5 oxidation state and is generally resistant to further oxidation under standard conditions. However, the phosphonate group itself can be the result of an oxidation reaction. For example, H-phosphonates can be oxidized to form halophosphates, which are then susceptible to nucleophilic attack. diva-portal.org

Reduction of the phosphonate group is also a challenging transformation due to the stability of the phosphorus(V) center. While direct reduction is uncommon, reactions involving the cleavage of the C-P bond can be considered a form of reduction at the carbon atom.

C-P Bond Cleavage Mechanisms in Heterocyclic Phosphonates

The carbon-phosphorus (C-P) bond, while generally stable, can be cleaved under certain conditions, particularly in heterocyclic phosphonates. chim.itnih.gov In acidic conditions, the cleavage of the C-P bond in α-substituted pyridine phosphonates is proposed to occur via two primary mechanisms. chim.it

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring introduces basicity and nucleophilicity, making it a key site for a variety of chemical transformations.

Protonation and Acid-Base Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic π-system and is therefore available to accept a proton, making pyridine and its derivatives basic compounds. wikipedia.orgijnrd.org The protonation of the nitrogen atom forms a pyridinium (B92312) cation. wikipedia.org The basicity of the pyridine nitrogen can be quantified by its pKa value, which for the conjugate acid of pyridine is approximately 5.25. wikipedia.org

Quaternization Reactions and N-Oxidation

The nitrogen atom in the pyridine ring of 3-(Diethoxyphosphorylmethyl)pyridine is a key center for reactivity, readily undergoing quaternization and N-oxidation.

Quaternization Reactions:

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium salt. This reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature. For instance, studies on similar 3-pyridyl-1,4-dihydropyridine derivatives have shown that acetonitrile (B52724) is an optimal solvent for quaternization with lipophilic alkyl bromides at elevated temperatures (e.g., 81°C), leading to higher product yields. researchgate.netosi.lv The reaction of 3-substituted pyridines with alkyl halides, such as iodomethane, can lead to the formation of the corresponding N-alkylpyridinium salts. researchgate.net The presence of substituents on the pyridine ring can affect the rate and efficiency of quaternization. For example, steric hindrance from a methyl group at the C-2 position can significantly lower the yield of the quaternized product. nih.gov

| Reactant | Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine | Lipophilic alkyl bromides | Acetonitrile | 81 | N-alkylpyridinium bromide derivative | Optimal |

| 3-Fluoropyridine | Iodomethane | THF | Reflux | 3-Fluoro-1-methylpyridinium iodide | 28-72 |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | Acetonitrile | 70 | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 2-Methylpyridine | Acetonitrile | 70 | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31 |

N-Oxidation:

N-oxidation of the pyridine nitrogen introduces an oxygen atom, forming a pyridine-N-oxide. This transformation alters the electronic properties of the molecule, making the pyridine ring more susceptible to certain reactions. The oxidation of pyridine and its derivatives can be achieved using various oxidizing agents, such as peroxy acids like peroxybenzoic acid. wikipedia.org Metabolic studies have shown that 3-substituted pyridines can be converted to their corresponding N-oxides in vivo. For example, the administration of 3-methylpyridine (B133936) and 3-chloropyridine (B48278) to various animal species resulted in the urinary excretion of their N-oxides. nih.gov Pyridine-N-oxides are themselves useful reagents and can be used to facilitate reactions like photochemical decarboxylation of trifluoroacetic anhydride. nih.gov The N-oxide can be subsequently removed through deoxygenation reactions, for instance, using a palladium-catalyzed transfer oxidation with triethylamine (B128534). organic-chemistry.org

Coordination Behavior with Metal Centers (Ligand Reactivity)

The pyridine nitrogen and the phosphonate oxygen atoms of 3-(Diethoxyphosphorylmethyl)pyridine can act as donor sites, allowing the molecule to function as a ligand in coordination complexes with various metal centers. Pyridine itself is a well-known ligand in transition metal chemistry, typically acting as a two-electron, L-type ligand. wikipedia.org

The coordination behavior of pyridylphosphonates is complex and can involve monodentate, bidentate, or tridentate binding modes depending on the metal ion and the specific structure of the ligand. For example, in some lanthanide complexes, a related phosphinoylmethyl)pyridine N-oxide ligand was found to coordinate in a tridentate fashion. ornl.gov The coordination number and geometry of the resulting metal complexes can vary significantly. Lanthanide complexes with pyridyl-containing ligands have been observed to have coordination numbers ranging from eight to ten. mdpi.com The flexibility of the (diethoxyphosphorylmethyl) group allows for different chelation modes. The coordination of pyridine-2,6-dimethanol with metals demonstrates the versatile chelating properties of pyridyl ligands, which can coordinate in neutral, monoanionic, or dianionic forms. nih.gov Studies on lanthanide complexes with EDTA and a dibenzopyriodonium ligand have shown the formation of dimeric structures with bridging oxygen atoms. nih.gov Low-valent nickel complexes with pyridine-oxazoline ligands have also been studied, revealing the redox activity of the ligand in stabilizing the metal center. nih.gov

Reactivity of the Pyridine Ring System

The aromatic pyridine ring of 3-(Diethoxyphosphorylmethyl)pyridine exhibits a distinct reactivity pattern, influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical and Mechanistic Considerations)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring. quimicaorganica.orgresearchgate.net EAS reactions on pyridine, when they do occur, require harsher conditions and preferentially take place at the 3- and 5-positions. quimicaorganica.orgquora.com This regioselectivity is due to the greater stability of the reaction intermediate (the sigma complex) when the electrophile attacks at these positions, as attack at the 2- or 4-positions would place a destabilizing positive charge on the nitrogen atom. quora.comgcwgandhinagar.com

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism of EAS reactions like nitration on pyridine derivatives. rsc.org These studies confirm that the reaction proceeds through a stepwise polar mechanism involving the formation of a cationic intermediate. However, in strongly acidic media required for nitration, pyridine is protonated to the pyridinium ion, which is even more strongly deactivated towards electrophilic attack. gcwgandhinagar.comrsc.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. researchgate.netyoutube.com The nitro group is an effective activating group for SNAr. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride (B91410) anion. researchgate.net Similarly, in 2-substituted-3-nitropyridines, the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles. nih.gov

The mechanism of SNAr reactions can be either stepwise or concerted, and recent studies have shown that many SNAr reactions exist on a mechanistic continuum. rsc.org These reactions are synthetically valuable for creating complex heterocyclic structures, including atropisomers. nih.gov

Dearomatization Reactions of the Pyridine Ring

Dearomatization reactions transform the aromatic pyridine ring into a partially or fully saturated heterocyclic system, such as dihydropyridines or piperidines. These reactions are synthetically important as they provide access to valuable building blocks for natural product synthesis and medicinal chemistry. nih.gov

The dearomatization of pyridines typically requires activation of the ring, often by forming a pyridinium salt, followed by nucleophilic addition. mdpi.com Transition metal catalysts, particularly those based on copper and ruthenium, have been effectively used to catalyze the dearomatization of pyridines under mild conditions. nih.gov For example, copper-catalyzed protocols have been developed for the direct 1,4-dearomatization of pyridines. nih.gov Another approach involves the reduction of activated pyridines. For instance, N-substituted 1,2-dihydropyridines can be obtained by the reduction of activated pyridines with sodium borohydride (B1222165), although selectivity can be an issue. nih.gov The dearomatization can also be a key step in the total synthesis of complex alkaloids, such as the matrine-type lupin alkaloids. youtube.com

Overall Thermal and Photochemical Stability and Degradation Pathways (Mechanistic Focus)

The stability of 3-(Diethoxyphosphorylmethyl)pyridine is a critical aspect of its chemical profile.

Thermal Stability:

Photochemical Stability and Degradation:

The pyridine ring system can undergo photochemical reactions. Pyridine-N-oxides, for example, can be used in photochemical processes. In concert with trifluoroacetic anhydride, pyridine-N-oxide derivatives can promote high-yielding and scalable trifluoromethylation reactions under photochemical conditions. nih.gov Mechanistic insights suggest the formation of electron donor-acceptor (EDA) complexes that are photoactive. nih.gov

Degradation Pathways:

The degradation of the pyridine ring can occur through microbial pathways. For instance, some bacteria can degrade unsubstituted pyridine. The catabolic pathway in Arthrobacter sp. involves a multi-step enzymatic process initiated by a monooxygenase that cleaves the pyridine ring, eventually leading to the formation of succinic acid. nih.gov While this specific pathway is for unsubstituted pyridine, it provides a model for the potential microbial degradation of substituted pyridines. The phosphonate moiety can also be subject to degradation, although specific pathways for this compound are not detailed in the provided context.

Stereochemical Considerations in Reactions Involving Chiral Organophosphorus Derivatives

The introduction of chirality into organophosphorus compounds, such as derivatives of 3-(diethoxyphosphorylmethyl)pyridine, opens up a vast field of stereoselective synthesis. When the phosphorus atom or the carbon backbone of a phosphonate possesses a stereogenic center, it can significantly influence the stereochemical outcome of a reaction. This control is paramount in the synthesis of enantiomerically pure molecules, which is of critical importance in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific stereoisomer. nih.gov

The stereochemical course of reactions involving chiral organophosphorus compounds is typically directed by several key strategies, including substrate-controlled diastereoselection, the use of chiral auxiliaries, and asymmetric catalysis. These approaches leverage the steric and electronic properties of the chiral phosphonate to favor the formation of one stereoisomer over another.

Substrate-Controlled Diastereoselection:

In reactions where a chiral phosphonate already contains one or more stereocenters, the existing chirality can direct the formation of a new stereocenter with a specific configuration. This phenomenon, known as diastereoselection, arises from the differential energetic barriers of the diastereomeric transition states. For instance, in the nucleophilic addition to a carbonyl group adjacent to a stereogenic center in a phosphonate, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to a preponderance of one diastereomer.

Research on the addition of chiral H-phosphinates to ketones has demonstrated that high diastereoselectivity can be achieved. The diastereoselectivity is often induced by the reversible nature of the addition and the thermodynamic stability differences between the resulting diastereomeric adducts. nih.gov This principle can be extended to chiral pyridylphosphonates, where the spatial arrangement of the pyridine ring and the phosphonate group relative to the reacting center would govern the facial selectivity of the reaction.

Interactive Data Table: Diastereoselective Addition of Chiral Phosphinates to Ketones

| Entry | Ketone | Chiral H-Phosphinate | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Acetophenone | (R | DBU | >99:1 | 98 |

| 2 | Propiophenone | (R | DBU | 98:2 | 95 |

| 3 | Cyclohexanone | (R | K | 95:5 | 92 |

Note: This table is illustrative and based on data for related chiral phosphinates to demonstrate the principle of diastereoselectivity. nih.gov

Chiral Auxiliaries:

Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the context of phosphonates, chiral alcohols can be used to esterify the phosphonic acid, creating a chiral phosphonate ester. The chiral environment provided by the auxiliary can then influence subsequent reactions at a prochiral center. For example, the use of naturally occurring chiral alcohols like (-)-menthol or (+)-borneol to prepare chiral phosphonate esters has been a common strategy.

Asymmetric Catalysis:

Asymmetric catalysis is arguably the most elegant and efficient method for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For reactions involving phosphonates, chiral transition metal complexes and organocatalysts have been extensively developed.

Chiral ligands bearing a pyridine-phosphine (P,N) motif are particularly effective in a wide range of asymmetric transformations catalyzed by transition metals such as palladium, rhodium, and iridium. researchgate.netdicp.ac.cn These ligands can coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in the asymmetric hydrogenation of a prochiral olefinic phosphonate, a rhodium complex with a chiral P,N-ligand can deliver hydrogen to one face of the double bond with high selectivity, leading to a product with high enantiomeric excess (ee).

Recent advancements have also seen the rise of organocatalysis for the synthesis of chiral phosphonates. Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed as catalysts in various reactions, including Michael additions and hydrophosphonylations. rsc.org For example, the enantioselective addition of a phosphite (B83602) to an imine, catalyzed by a chiral phosphoric acid, can produce chiral α-aminophosphonates with high enantioselectivity.

Interactive Data Table: Enantioselective Synthesis of α-Aminophosphonates using a Chiral Phosphoric Acid Catalyst

| Entry | Imine Substrate | Phosphite | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |

| 1 | N-Benzylidene-aniline | Diethyl phosphite | 10 | 92 | 85 |

| 2 | N-(4-Methoxybenzylidene)-aniline | Diethyl phosphite | 10 | 95 | 88 |

| 3 | N-(4-Nitrobenzylidene)-aniline | Diethyl phosphite | 10 | 88 | 91 |

Note: This table is a representative example of the application of chiral phosphoric acid catalysis in the synthesis of chiral phosphonates.

In the specific case of 3-(diethoxyphosphorylmethyl)pyridine, if a chiral center were introduced, for example, at the α-carbon to the phosphorus atom, its stereochemistry would be crucial in directing subsequent reactions. Any transformation at the methylene bridge or the pyridine ring could be influenced by the existing stereocenter. Furthermore, the pyridine nitrogen itself can act as a coordination site for a chiral catalyst, bringing the chiral influence in close proximity to the reaction center and thereby enabling highly stereoselective transformations. The development of chiral ligands that incorporate a pyridylphosphonate framework is an active area of research, with the potential to unlock novel and efficient routes to a wide array of enantiomerically pure compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Diethoxyphosphorylmethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(Diethoxyphosphorylmethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete picture of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum of 3-(Diethoxyphosphorylmethyl)pyridine provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the pyridine (B92270) ring protons, the methylene (B1212753) bridge protons, and the protons of the two ethoxy groups.

The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the substitution at the 3-position, the signals are expected to be complex, showing characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons. The proton at the C2 position, adjacent to the nitrogen, is often the most deshielded.

The methylene protons (P-CH₂) directly attached to the phosphorus atom and the pyridine ring are significantly influenced by the phosphorus nucleus. They appear as a doublet due to coupling with the ³¹P nucleus (²JHP). This signal is typically found in the δ 3.0-4.5 ppm range.

The ethoxy groups give rise to two sets of signals. The methylene protons (-O-CH₂) appear as a doublet of quartets, coupling with both the neighboring methyl protons (³JHH) and the distant phosphorus nucleus (³JHP). The terminal methyl protons (-CH₃) appear as a triplet, coupling with the adjacent methylene protons (³JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-(Diethoxyphosphorylmethyl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.5 | d | ~1.5-2.0 (⁴JHP) |

| Pyridine H-6 | ~8.4 | d | ~4.5-5.0 (³JHH) |

| Pyridine H-4 | ~7.6 | dt | ~7.5-8.0 (³JHH), ~1.5-2.0 (⁴JHH) |

| Pyridine H-5 | ~7.2 | ddd | ~7.5-8.0 (³JHH), ~4.5-5.0 (³JHH), ~0.5-1.0 (⁴JHH) |

| P-CH₂-Py | ~3.2 | d | ~22.0 (²JHP) |

| O-CH₂-CH₃ | ~4.1 | dq | ~7.0 (³JHH), ~7.0 (³JHP) |

| O-CH₂-CH₃ | ~1.2 | t | ~7.0 (³JHH) |

| Note: Data are estimated based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions. |

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-155 ppm). The carbon directly attached to the phosphonate (B1237965) group (C3) and those adjacent to the nitrogen (C2, C6) show distinct chemical shifts. Furthermore, coupling to the phosphorus nucleus (JCP) can often be observed, providing valuable connectivity information. The methylene bridge carbon (P-CH₂) signal appears as a doublet with a large one-bond coupling constant (¹JCP). The two carbons of the ethoxy groups are also distinguishable, with the O-CH₂ carbon showing a two-bond coupling to phosphorus (²JCP).

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Diethoxyphosphorylmethyl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) |

| Pyridine C-2 | ~152 | d |

| Pyridine C-6 | ~149 | s |

| Pyridine C-4 | ~136 | s |

| Pyridine C-5 | ~124 | s |

| Pyridine C-3 | ~133 | d |

| P-CH₂-Py | ~34 | d |

| O-CH₂-CH₃ | ~62 | d |

| O-CH₂-CH₃ | ~16 | d |

| Note: Data are estimated based on analogous structures. The multiplicity indicates expected splitting from coupling to the ³¹P nucleus. |

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. huji.ac.il For 3-(Diethoxyphosphorylmethyl)pyridine, the spectrum typically shows a single signal, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of the pentavalent phosphonate ester environment. For diethyl phosphonates, this signal is generally found in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄ as an external standard). rsc.org In a proton-coupled ³¹P NMR spectrum, this signal would be split into a multiplet due to coupling with the adjacent methylene (²JPH) and ethoxy (³JPH) protons.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by mapping the connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For 3-(Diethoxyphosphorylmethyl)pyridine, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H4 with H5, H5 with H6) and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edunanalysis.com It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignments of C2/H2, C4/H4, C5/H5, and C6/H6 on the pyridine ring, as well as the P-CH₂, O-CH₂, and -CH₃ groups.

From the P-CH₂ protons to the pyridine carbons C2, C3, and C4.

From the pyridine H2 and H4 protons to the P-CH₂ carbon.

From the O-CH₂ protons to the O-CH₂-C H₃ carbon and to the phosphorus atom (via ²JPC).

Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, confirming the position of the diethoxyphosphorylmethyl substituent on the pyridine ring. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-(Diethoxyphosphorylmethyl)pyridine by probing their characteristic molecular vibrations.

The most prominent features in the IR and Raman spectra of 3-(Diethoxyphosphorylmethyl)pyridine are associated with the phosphonate ester group and the pyridine ring.

P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically found in the range of 1240-1260 cm⁻¹. This band is one of the most intense and easily identifiable peaks in the spectrum.

P-O-C Stretching: The vibrations of the P-O-C (ester) linkages result in strong bands in the region of 1020-1050 cm⁻¹. These are often complex and may appear as multiple peaks.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H aromatic stretching vibrations are observed above 3000 cm⁻¹. chemicalbook.com C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies.

Table 3: Key IR and Raman Vibrational Frequencies for 3-(Diethoxyphosphorylmethyl)pyridine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |

| P=O Stretch | 1240 - 1260 | Very Strong | Medium |

| P-O-C Stretch | 1020 - 1050 | Strong | Medium-Weak |

| Note: Frequencies are approximate and can be influenced by the molecular environment and physical state. |

Distinctive Spectroscopic Signatures of the Pyridine Ring

The pyridine moiety within 3-(Diethoxyphosphorylmethyl)pyridine imparts a set of characteristic signals in various spectroscopic analyses. In ¹H NMR spectroscopy, the protons on the pyridine ring are expected to exhibit distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the substitution pattern. Typically, protons on a pyridine ring resonate in the downfield region, often between δ 7.0 and 8.5 ppm rsc.orgchemicalbook.com. For a 3-substituted pyridine, the proton at the 2-position is generally the most deshielded, appearing at the lowest field, followed by the proton at the 6-position, while the protons at the 4- and 5-positions appear at higher fields rsc.orgchemicalbook.com.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring also show characteristic chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded, typically appearing in the range of δ 148-152 ppm. The C4 carbon usually resonates around δ 136-140 ppm, and the C3 and C5 carbons are found at higher fields, generally between δ 120-130 ppm rsc.org. The substituent at the 3-position will further influence these shifts.

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, reveals characteristic absorption bands for the pyridine ring. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region nist.govnist.govnist.govchemicalbook.comchemicalbook.comspectrabase.com. Ring breathing vibrations can be observed at lower frequencies, and the out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear in the 900-700 cm⁻¹ range nist.govnist.govnist.govchemicalbook.comchemicalbook.comspectrabase.com.

| Spectroscopic Technique | Pyridine Ring Signature | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 152 ppm |

| FT-IR | C=C and C=N Stretching | 1600 - 1400 cm⁻¹ |

| FT-IR | C-H Bending (out-of-plane) | 900 - 700 cm⁻¹ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For 3-(Diethoxyphosphorylmethyl)pyridine (C₁₀H₁₆NO₃P), the calculated exact mass of the protonated molecule [M+H]⁺ is 230.0946. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₁₆NO₃P⁺ | 229.0868 |

| [M+H]⁺ | C₁₀H₁₇NO₃P⁺ | 230.0946 |

| [M+Na]⁺ | C₁₀H₁₆NNaO₃P⁺ | 252.0765 |

Under electron ionization (EI), the molecular ion of 3-(Diethoxyphosphorylmethyl)pyridine is expected to undergo characteristic fragmentation. The fragmentation of organophosphonates often involves cleavages of the P-C and P-O bonds. A common fragmentation pathway for diethyl phosphonates is the loss of ethylene (B1197577) (28 Da) from an ethoxy group via a McLafferty-type rearrangement, followed by the loss of another ethylene molecule. Cleavage of the P-C bond can lead to the formation of a pyridin-3-ylmethyl cation (m/z 92) and a diethoxyphosphoryl radical, or a diethoxyphosphoryl cation (m/z 137). The pyridine ring itself is relatively stable, and its fragmentation would likely occur after the initial losses from the phosphonate group chemicalbook.commassbank.eumassbank.eumassbank.eu. The base peak in the mass spectrum of pyridine is often the molecular ion at m/z 79 chemicalbook.commassbank.eumassbank.eumassbank.eu.

Expected Fragmentation Pathways:

Loss of ethylene: [M - C₂H₄]⁺

Loss of ethoxy radical: [M - •OC₂H₅]⁺

Cleavage of the P-C bond: Formation of [C₅H₄NCH₂]⁺ (m/z 92) and [(C₂H₅O)₂PO]⁺ (m/z 137)

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 3-(Diethoxyphosphorylmethyl)pyridine has not been reported in the surveyed literature, analysis of related structures provides insight into its likely solid-state conformation nih.govmdpi-res.comresearchgate.neteurjchem.com.

The crystal packing of 3-(Diethoxyphosphorylmethyl)pyridine would be governed by a variety of intermolecular interactions. The polar phosphoryl group (P=O) is a strong hydrogen bond acceptor, and the nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. Therefore, C-H···O and C-H···N hydrogen bonds are expected to be significant in organizing the molecules in the crystal lattice. Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules are also likely to play a role in the crystal packing mdpi.com. The diethoxyphosphorylmethyl group is flexible, and its conformation will influence how the molecules pack together.

Based on crystallographic data of similar organophosphonates and pyridine derivatives, the expected bond lengths and angles for 3-(Diethoxyphosphorylmethyl)pyridine can be estimated nih.govmdpi.com. The P=O bond is expected to be around 1.45-1.50 Å, and the P-O single bonds will be in the range of 1.55-1.60 Å. The P-C bond length is anticipated to be approximately 1.80-1.85 Å. Within the pyridine ring, the C-N and C-C bond lengths will be characteristic of an aromatic system, typically around 1.34 Å and 1.39 Å, respectively. The bond angles around the phosphorus atom will be approximately tetrahedral, while the angles within the pyridine ring will be close to 120° nih.govmdpi.com.

| Bond/Angle | Expected Value |

| P=O Bond Length | ~1.45 - 1.50 Å |

| P-O Bond Length | ~1.55 - 1.60 Å |

| P-C Bond Length | ~1.80 - 1.85 Å |

| C-N (pyridine) Bond Length | ~1.34 Å |

| C-C (pyridine) Bond Length | ~1.39 Å |

| O-P-O Bond Angle | ~109.5° |

| C-C-C (pyridine) Bond Angle | ~120° |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for the separation, identification, and purity assessment of synthesized compounds. For a molecule such as 3-(Diethoxyphosphorylmethyl)pyridine, which incorporates both a pyridine ring and a phosphonate ester group, a combination of gas chromatography (GC) and high-performance liquid chromatography (HPLC) is often employed to ensure its chemical integrity. The selection of a specific chromatographic method and its parameters is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

The development of robust and reliable GC and HPLC methods is crucial for the quality control of 3-(Diethoxyphosphorylmethyl)pyridine. This involves a systematic optimization of various chromatographic parameters to achieve the desired separation and detection characteristics.

Gas Chromatography (GC)

Given the potential for thermal lability of organophosphorus compounds, the development of a GC method for 3-(Diethoxyphosphorylmethyl)pyridine requires careful consideration of the injection and oven temperatures to prevent on-column degradation. While specific GC methods for 3-(Diethoxyphosphorylmethyl)pyridine are not extensively documented in publicly available literature, general principles for the analysis of organophosphate pesticides and related compounds can be applied as a starting point for method development.

A typical approach would involve a GC system equipped with a flame ionization detector (FID) or a more selective detector such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity towards phosphorus-containing compounds. The choice of the capillary column is critical, with mid-polarity columns such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms) often providing good resolution for a wide range of compounds.

Table 1: Proposed Starting Conditions for GC Method Development for 3-(Diethoxyphosphorylmethyl)pyridine

| Parameter | Proposed Condition | Rationale |

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., HP-5ms) | Provides good resolution for a broad range of compounds with varying polarities. |

| Injector Temperature | 250 °C | A common starting point, but may need optimization to prevent thermal degradation. |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose gradient to elute a range of potential impurities. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |

| Detector | NPD or FPD (Phosphorus mode) | Provides high selectivity and sensitivity for phosphorus-containing compounds. |

| Injection Volume | 1 µL (split or splitless) | Dependent on the concentration of the sample and the desired sensitivity. |

It is important to note that these are initial conditions and would require rigorous validation, including specificity, linearity, accuracy, precision, and robustness, to establish a reliable method for routine analysis. For structurally similar compounds, such as diethyl (pyridin-4-ylmethyl)phosphonate, analytical data including NMR and LC-MS is available, which can aid in the characterization and confirmation of the target compound during method development ambeed.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide array of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 3-(Diethoxyphosphorylmethyl)pyridine, a reverse-phase HPLC (RP-HPLC) method would be the most common starting point.

Method development for pyridine-containing compounds often involves careful control of the mobile phase pH to ensure consistent retention and peak shape, as the basicity of the pyridine nitrogen (pKa ≈ 5.2) can lead to interactions with residual silanols on the silica-based stationary phase d-nb.info. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is a common strategy to suppress these interactions and achieve symmetrical peaks d-nb.info.

Table 2: Proposed Starting Conditions for HPLC Method Development for 3-(Diethoxyphosphorylmethyl)pyridine

| Parameter | Proposed Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A versatile stationary phase suitable for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the basic pyridine moiety. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Organic modifier for elution. |

| Gradient | 10-90% B over 20 minutes | A broad gradient to separate the main compound from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |

| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 260 nm | Pyridine-containing compounds typically have a UV absorbance maximum around 250-270 nm. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

The development of an HPLC method for pyridine derivatives often utilizes mixed-mode chromatography, which can provide unique selectivity for these hydrophilic and basic compounds without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection d-nb.infoorgsyn.org.

The phosphorus atom in 3-(Diethoxyphosphorylmethyl)pyridine is a stereocenter if the two ethoxy groups are considered chemically distinct or if isotopic labeling is introduced. However, in its typical synthesis, it is produced as a racemate. If the compound were to be developed as a single enantiomer, or if stereospecific synthesis is intended, chiral chromatography would be essential for assessing enantiomeric purity.

The separation of enantiomers of organophosphorus compounds is a well-established field, often utilizing chiral stationary phases (CSPs) based on polysaccharides, such as cellulose and amylose derivatives biosynth.com. These CSPs can differentiate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Table 3: Proposed Starting Conditions for Chiral HPLC Method Development for 3-(Diethoxyphosphorylmethyl)pyridine

| Parameter | Proposed Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | Proven efficacy in resolving a wide range of chiral organophosphorus compounds biosynth.com. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention time. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical chiral HPLC. |

| Column Temperature | 25 °C | Controlled temperature is crucial for reproducible chiral separations. |

| Detection | UV at 260 nm | To monitor the elution of the enantiomers. |

| Injection Volume | 10 µL | Standard injection volume. |

The development of a successful chiral separation often requires screening of different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers biosynth.com. The accurate measurement of the undesired enantiomer at low levels is a primary objective in chiral purity analysis biosynth.com.

Computational and Theoretical Investigations of 3 Diethoxyphosphorylmethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to exploring the stability, reactivity, and physical properties of 3-(diethoxyphosphorylmethyl)pyridine. These methods model the molecule's electronic behavior to determine its most stable three-dimensional arrangement and the distribution of electrons.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. For molecules similar to 3-(diethoxyphosphorylmethyl)pyridine, such as other pyridinyl and pyrimidinyl phosphonates, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is commonly used to perform geometry optimizations and calculate electronic properties. ijcce.ac.ir Such a study on 3-(diethoxyphosphorylmethyl)pyridine would yield its equilibrium geometry, corresponding to the minimum energy structure on the potential energy surface.

Key ground state properties that can be determined include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles. For instance, the critical P=O, P-O, P-C, and C-N bond lengths, as well as the angles defining the orientation of the diethoxyphosphoryl group relative to the pyridine (B92270) ring, would be established.

Electronic Properties: DFT allows for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Charge Distribution: Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions, charge delocalization, and the nature of the bonding within the molecule. ijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. ijcce.ac.ir The substituent at the 3-position of the pyridine ring is known to influence the charge density on the pyridyl nitrogen atom, which affects its properties as a donor atom. researchgate.net

Illustrative Data Table: Predicted Geometric Parameters